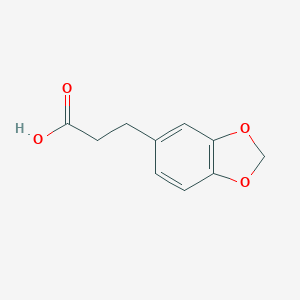
3-(3,4-Methylenedioxyphenyl)propionic acid
Vue d'ensemble
Description
3-(3,4-Methylenedioxyphenyl)propionic acid is a chemical compound that is not directly discussed in the provided papers. However, the papers do provide insights into similar compounds and their analyses, which can be informative for understanding the properties and analysis of related substances. For instance, the analysis of impurities in pharmaceuticals, as seen with 3-[4-(2-Methylpropyl)phenyl]propanoic acid, an impurity of ibuprofen, demonstrates the importance of accurate and sensitive analytical methods in the quality control of medicinal compounds .
Synthesis Analysis
The synthesis of related compounds, such as 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid, involves regiospecific reactions, which are crucial for obtaining the desired product with the correct structural orientation . Similarly, the synthesis of methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate, an antioxidant, shows the importance of optimizing reaction conditions to improve yield, such as using KOH as a catalyst and controlling the reaction temperature and material ratios . These insights into the synthesis of structurally related compounds can be applied to the synthesis of 3-(3,4-Methylenedioxyphenyl)propionic acid, emphasizing the need for precise control over reaction parameters to achieve high purity and yield.
Molecular Structure Analysis
The molecular structure of compounds can be determined using various spectroscopic techniques, but sometimes these techniques may not provide clear identification. For example, single-crystal X-ray analysis was necessary to unambiguously determine the structure of 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid . This highlights the importance of using advanced structural determination methods to confirm the molecular structure of complex organic compounds, which would be relevant for 3-(3,4-Methylenedioxyphenyl)propionic acid as well.
Chemical Reactions Analysis
The papers provided do not directly discuss the chemical reactions of 3-(3,4-Methylenedioxyphenyl)propionic acid. However, the analysis of related compounds and their reactions can provide insights into the types of reactions that such a compound might undergo. For example, the formation of hydrogen-bonded dimers in the solid state of carboxylic acid groups is a common reaction . Understanding these types of reactions can help predict the behavior of 3-(3,4-Methylenedioxyphenyl)propionic acid in various environments.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound are essential for its characterization and application. For instance, the melting point of methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate was determined to be between 63-65 °C, which is an important physical property for its identification and purity assessment . Similarly, the development of a novel reversed-phase HPLC method for the evaluation of pharmacopoeial impurity F of ibuprofen demonstrates the significance of analytical methods in determining the chemical properties of a compound . These methods and property assessments are relevant for a comprehensive analysis of 3-(3,4-Methylenedioxyphenyl)propionic acid, as they provide a basis for its identification, purity, and quality control.
Applications De Recherche Scientifique
-
3-(3,4-Dimethoxyphenyl)propionic acid : This compound was used in screening of short-chain fatty acid derivatives for the ability to induce γ globin gene expression in reporter assays and erythropoiesis in vivo. This falls under the field of molecular biology and genetics. The specific methods of application or experimental procedures are not detailed in the source. The outcomes of these experiments are also not provided in the source.
-
3-(3,4-Dihydroxyphenyl)propionic acid : This compound can be used to produce 3-(3,4-dihydroxy-phenyl)-propionic acid octyl ester by heating. This is a chemical synthesis application. Again, the specific methods of application or experimental procedures are not detailed in the source. The outcomes of these experiments are also not provided in the source.
-
Substituted cinnamic and dihydrocinnamic acids : These compounds show anti-inflammatory and analgesic activity, with cinnamic acids being more biologically active . This falls under the field of medicinal chemistry and pharmacology. The specific methods of application or experimental procedures are not detailed in the source. The outcomes of these experiments are also not provided in the source .
-
Substituted cinnamic and dihydrocinnamic acids : These compounds show anti-inflammatory and analgesic activity, with cinnamic acids being more biologically active . This falls under the field of medicinal chemistry and pharmacology. The specific methods of application or experimental procedures are not detailed in the source. The outcomes of these experiments are also not provided in the source .
Safety And Hazards
Propriétés
IUPAC Name |
3-(1,3-benzodioxol-5-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c11-10(12)4-2-7-1-3-8-9(5-7)14-6-13-8/h1,3,5H,2,4,6H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIYJGLLTSVRSBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10182422 | |
| Record name | Hydrocinnamic acid, 3,4-(methylenedioxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10182422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-Methylenedioxyphenyl)propionic acid | |
CAS RN |
2815-95-4 | |
| Record name | 1,3-Benzodioxole-5-propanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2815-95-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Benzodioxol-5-yl)propionic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002815954 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(3,4-Methylenedioxyphenyl)propionic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55524 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Hydrocinnamic acid, 3,4-(methylenedioxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10182422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzo-1,3-dioxole-5-propionic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.696 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-(BENZODIOXOL-5-YL)PROPIONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QWY6P3S6L1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

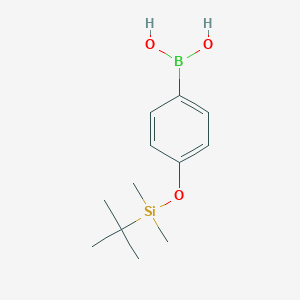
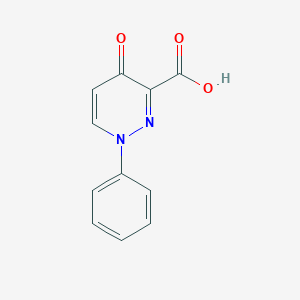
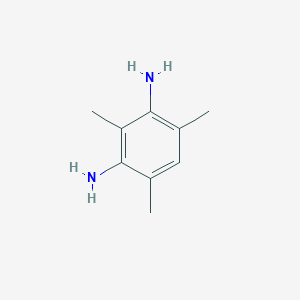
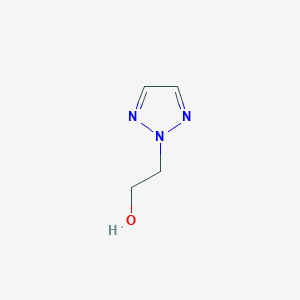
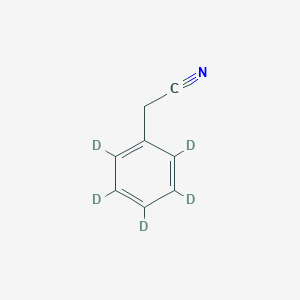
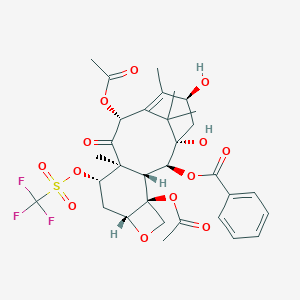
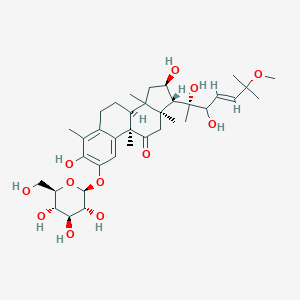
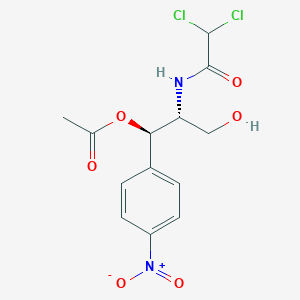
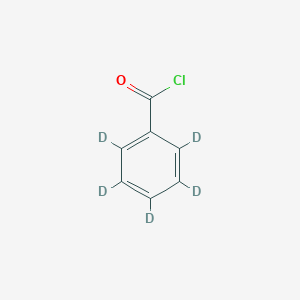
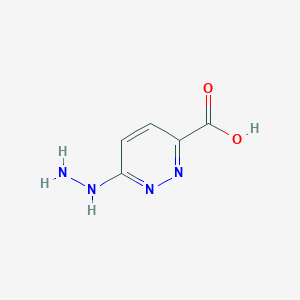
![Tert-butyl N-[4-(trifluoromethyl)phenyl]carbamate](/img/structure/B120915.png)
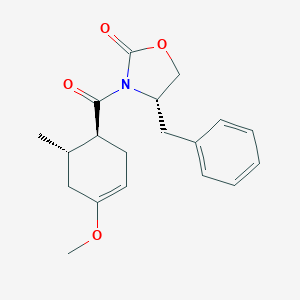
![6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B120931.png)
